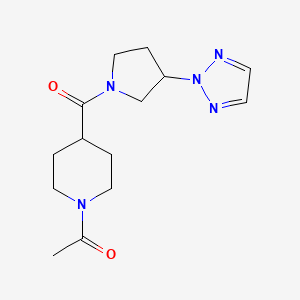
1-(4-(3-(2H-1,2,3-三唑-2-基)吡咯烷-1-羰基)哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
科学研究应用
Anticancer Activity
1,2,4-triazole derivatives have garnered attention as potential anticancer agents. In a study, nineteen novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. Importantly, these compounds demonstrated selectivity against cancer cells while sparing normal cells .
Aromatase Inhibition
Molecular docking studies revealed that these derivatives interact with the binding pocket of the aromatase enzyme, suggesting a potential role in inhibiting aromatase activity. Aromatase inhibitors are crucial in breast cancer treatment, as they suppress estrogen production, thereby hindering tumor growth .
Antiproliferative Agents
Another study explored 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, a compound containing a 1,2,3-triazole moiety. This compound exhibited potent antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM. Such compounds may hold promise for cancer therapy .
Other Potential Applications
While anticancer properties dominate the research landscape, 1,2,4-triazole derivatives may also find applications in other fields. Further investigations are needed to explore their potential in areas such as antimicrobial activity, anti-inflammatory effects, and neuroprotection.
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases, such as breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including mcf-7, hela, and a549 . This suggests that this compound may also have potential anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group to afford aminofurazan . The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .
属性
IUPAC Name |
1-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-11(20)17-7-2-12(3-8-17)14(21)18-9-4-13(10-18)19-15-5-6-16-19/h5-6,12-13H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOYFQWPPNPZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

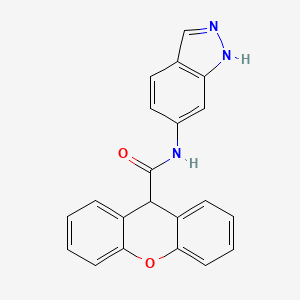

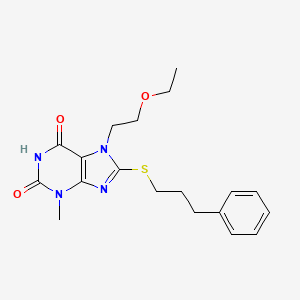
![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)
![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)
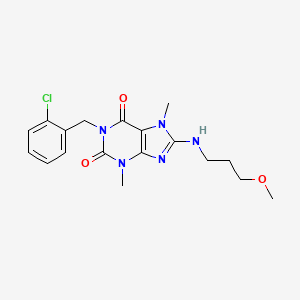
![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)
![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

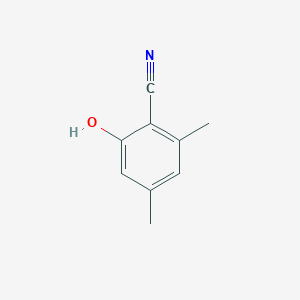
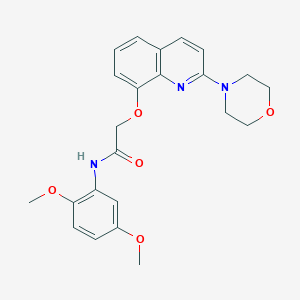
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)